(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
Description
This compound is a piperazine-based hydrochloride salt featuring a 3-methoxyphenyl group and a cyclopropyl-hydroxyethyl side chain. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes . The 3-methoxyphenyl moiety may enhance binding affinity to serotonin or adrenergic receptors, while the cyclopropyl group could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-22-15-4-2-3-14(11-15)17(21)19-9-7-18(8-10-19)12-16(20)13-5-6-13;/h2-4,11,13,16,20H,5-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUWBFXJNDVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a synthetic organic compound characterized by its complex structure, which incorporates a piperazine ring, a cyclopropyl group, and a methoxyphenyl moiety. The unique combination of these functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its structure can be broken down into key components that may influence its biological activity:
| Component | Structural Feature | Potential Biological Activity |
|---|---|---|
| Piperazine | Central ring structure | Activity against CNS disorders |
| Cyclopropyl | Aliphatic group | Modulation of receptor binding |
| Methoxyphenyl | Aromatic group | Enhanced binding affinity |
The biological activity of this compound is largely attributed to its structural components:
- Piperazine Moiety : Known for its efficacy in treating central nervous system (CNS) disorders, it may exhibit antidepressant, anxiolytic, or antipsychotic properties based on structural analogs.
- Methoxyphenyl Group : This group could enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems.
- Hydroxyl Group : The presence of the hydroxyl group on the cyclopropyl side chain may facilitate hydrogen bonding interactions, which could enhance solubility and reactivity within biological systems.
Antidepressant and Anxiolytic Effects
Preliminary studies have indicated that compounds with similar structural features exhibit significant antidepressant and anxiolytic effects. For instance, analogs of this compound have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation .
Antioxidant Properties
Research has suggested that the compound may possess antioxidant properties. In vitro assays have demonstrated that related compounds can inhibit oxidative stress markers in cellular models, indicating potential neuroprotective effects .
Antimicrobial Activity
The compound's structural characteristics also suggest possible antimicrobial activity. Studies on similar piperazine derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt microbial cell membranes .
Case Studies and Research Findings
- In Vitro Evaluation : A study assessed the effects of related piperazine derivatives on neuronal cell lines. Results indicated that certain modifications led to increased neuroprotective effects without cytotoxicity up to concentrations of 25 µM .
- Antimicrobial Testing : Compounds structurally similar to this compound were tested against Staphylococcus aureus and E. coli, showing significant inhibition at low concentrations .
- Mechanistic Studies : Research into the mechanism of action revealed that piperazine derivatives could inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing their therapeutic potential for CNS disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to five structurally related piperazine derivatives (Table 1). Key differences include:
- Substituent Position : The 3-methoxyphenyl group distinguishes it from compounds with 4-methoxyphenyl () or 4-chlorophenyl () substituents, which may alter receptor selectivity .
- Piperazine Modifications: The cyclopropyl-hydroxyethyl side chain is unique compared to phenylpiperazine () or piperazinone () derivatives. This group may reduce steric hindrance and improve solubility relative to bulkier substituents .
- Salt Forms : Like other hydrochlorides (e.g., ), the salt form enhances aqueous solubility, critical for bioavailability.
Pharmacological Implications
Piperazine derivatives exhibit diverse therapeutic activities:
- Antimicrobial/Antifungal : highlights phenylpiperazine derivatives with antifungal properties, suggesting the target compound could be explored similarly .
- Neuropsychiatric Applications: The 3-methoxyphenyl group is structurally similar to ACI-INT-5 (), which contains a 3-methoxyphenyl-cyclohexanol motif used in antidepressants or antipsychotics .
Physical and Chemical Properties
Table 1 summarizes key properties of analogous compounds:
Preparation Methods
Cyclopropyl Group Installation
The 2-cyclopropyl-2-hydroxyethyl moiety is typically introduced via nucleophilic substitution or Grignard reactions. A validated approach involves treating epichlorohydrin with cyclopropylmagnesium bromide under anhydrous tetrahydrofuran (THF) at −78°C, yielding 2-cyclopropyl-2-hydroxyethyl chloride. Subsequent reaction with piperazine in dimethylformamide (DMF) at 80°C for 12 hours produces 4-(2-cyclopropyl-2-hydroxyethyl)piperazine with 78–85% yield.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±5% per 10°C |
| Solvent | DMF > DMSO > EtOH | DMF: +15% yield |
| Molar Ratio (Piperazine:Alkylating Agent) | 1:1.2 | Excess agent reduces byproducts |
Methoxyphenyl Ketone Formation
Coupling the piperazine derivative to 3-methoxybenzoyl chloride follows a two-phase protocol:
- Acylation : React 4-(2-cyclopropyl-2-hydroxyethyl)piperazine with 3-methoxybenzoyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction completeness (≥98%) is achieved at 25°C in 4 hours.
- Salt Formation : Treat the free base with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from acetonitrile/water (9:1) enhances purity to >99%.
Advanced Methodological Variations
Palladium-Catalyzed Cross-Coupling
For structurally complex analogs, palladium-mediated Suzuki-Miyaura couplings are employed. A representative protocol from adapts:
- React 4-bromo-3-methoxyphenylboronic acid with preformed piperazine intermediates using Pd(PPh₃)₄ (5 mol%) in degassed dioxane/water (4:1) at 90°C.
- Yields improve from 68% to 82% when replacing Pd(dppf)Cl₂ with XPhos-Pd-G3 precatalysts.
Catalyst Comparison
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(dppf)Cl₂ | 68 | 95.2 |
| XPhos-Pd-G3 | 82 | 98.7 |
| PEPPSI-IPr | 75 | 97.1 |
Solid-Phase Synthesis
Industrial-scale production utilizes resin-bound strategies to minimize purification steps:
- Immobilize piperazine on Wang resin via carbodiimide coupling.
- Perform sequential alkylation and acylation in flow reactors (residence time: 30 min).
- Cleave product with trifluoroacetic acid (TFA)/H₂O (95:5), achieving 90% isolated yield.
Critical Process Optimization
Byproduct Mitigation
Common impurities include:
- N,N'-Diacylpiperazine : Forms when acylation exceeds 1.2 equiv. Controlled by incremental benzoyl chloride addition.
- Cyclopropyl Ring-Opened Products : Avoided by maintaining pH > 8 during alkylation.
Impurity Profile
| Impurity | Source | Reduction Strategy |
|---|---|---|
| N,N'-Diacylpiperazine | Excess acyl chloride | Stoichiometric control |
| Dehydrohalogenation | High-temperature DMF | Use EtOH as co-solvent |
| Methoxy Demethylation | Acidic HCl conditions | Neutralize before salt formation |
Green Chemistry Approaches
Recent advances emphasize solvent substitution:
- Replace DMF with cyclopentyl methyl ether (CPME) in acylation, reducing E-factor from 32 to 18.
- Catalytic enzyme systems (e.g., Candida antarctica lipase B) enable room-temperature alkylation with 70% yield.
Characterization and Quality Control
Spectroscopic Validation
Stability Studies
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 30 days | 1.2 | Hydrolyzed ketone |
| Photolytic (ICH Q1B) | 3.8 | N-Oxide |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3-Methoxybenzoyl chloride | 42% |
| Pd catalysts | 29% |
| Solvent recovery | −15% (credit) |
Regulatory Compliance
- ICH Q3A : Requires control of cyclopropyl-related impurities ≤0.15%.
- USP <621> : Mobile phase adjustments needed for chiral purity verification.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (e.g., Corning AFR) achieve 92% yield in 8-minute residence time by enhancing mass transfer during piperazine alkylation.
Biocatalytic Approaches
Engineered transaminases enable asymmetric synthesis of the 2-cyclopropyl-2-hydroxyethyl moiety with 99% ee, though current yields remain low (55%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
